molecular formula C15H16BrNO3 B267170 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide

Cat. No. B267170
M. Wt: 338.2 g/mol
InChI Key: TVIJOVFEWFWTOW-UHFFFAOYSA-N
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Description

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, also known as BRB, is a synthetic compound that belongs to the class of furan carboxamides. It has shown potential in scientific research applications, particularly in the field of cancer research.

Mechanism of Action

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, such as histone deacetylases and proteasomes. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects:
5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide is its high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide could focus on optimizing its synthesis method to increase yield and purity, as well as investigating its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide, as well as its safety and efficacy in humans.

Synthesis Methods

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with butylamine, followed by the reaction of the resulting product with 2-butoxyaniline. This synthesis method has been optimized to yield high purity and yield of 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide.

Scientific Research Applications

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

properties

Product Name

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide

Molecular Formula

C15H16BrNO3

Molecular Weight

338.2 g/mol

IUPAC Name

5-bromo-N-(2-butoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO3/c1-2-3-10-19-12-7-5-4-6-11(12)17-15(18)13-8-9-14(16)20-13/h4-9H,2-3,10H2,1H3,(H,17,18)

InChI Key

TVIJOVFEWFWTOW-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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